molecular formula C13H21N3O B1531607 1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-ol CAS No. 2097990-33-3

1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-ol

Cat. No.: B1531607
CAS No.: 2097990-33-3
M. Wt: 235.33 g/mol
InChI Key: FQKXEXGFZMHSKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives, such as “1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-ol”, are important synthetic fragments for designing drugs . They can be obtained via an efficient synthetic route in excellent yields and are characterized by 1H NMR, 13C NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of piperidine derivatives has been studied extensively . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Chemical Reactions Analysis

Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Ligand Efficacy and Optimization

A study by Altenbach et al. (2008) focused on optimizing a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. By modifying the core pyrimidine moiety and other positions, researchers developed compounds with potent in vitro activity and significant anti-inflammatory and antinociceptive effects in animal models, highlighting the therapeutic potential of H4R antagonists in managing pain (Altenbach et al., 2008).

Synthesis and Chemical Reactions

Crich and Smith (2001) introduced a potent combination of shelf-stable reagents for transforming thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages. This method involves 2,4,6-tri-tert-butylpyrimidine (TTBP) and showcases the compound's utility in glycosylation reactions (Crich & Smith, 2001).

Medicinal Chemistry and Drug Development

Zhang et al. (2009) detailed a practical synthesis of a key intermediate for potent deoxycytidine kinase inhibitors. Their work underscores the role of tert-butylpyrimidinyl derivatives in the development of new therapeutic agents, particularly in targeting enzymes relevant to disease processes (Zhang et al., 2009).

Optical and Structural Studies

Palion-Gazda et al. (2019) investigated the structure-dependent and environment-responsive optical properties of trisheterocyclic systems. Their research into compounds containing electron-donating amino groups, including piperidine derivatives, contributes to our understanding of the materials' potential for light-harvesting applications (Palion-Gazda et al., 2019).

Coordination Chemistry and Material Science

Research on aluminum and gallium hydrazides by Uhl et al. (2016) demonstrated these compounds' ability to act as active Lewis pairs, engaging in cooperative C–H bond activation. The study not only illustrates the chemical reactivity of such systems but also hints at their potential applications in catalysis and material science (Uhl et al., 2016).

Mechanism of Action

While the specific mechanism of action for “1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-ol” is not clear, piperidine derivatives are known to play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals .

Properties

IUPAC Name

1-(6-tert-butylpyrimidin-4-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-13(2,3)11-8-12(15-9-14-11)16-6-4-10(17)5-7-16/h8-10,17H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKXEXGFZMHSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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